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molecular formula C12H15BrO B8398037 1-(3-bromo-5-tert-butylphenyl)ethan-1-one

1-(3-bromo-5-tert-butylphenyl)ethan-1-one

Cat. No. B8398037
M. Wt: 255.15 g/mol
InChI Key: BKTOATSFVWLHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946446B2

Procedure details

To a solution of 1,3-dibromo-5-(tert-butyl)benzene (664 mg, 2.22 mmol) in toluene (15 mL) were added tri-n-butyl-1-ethoxyvinyl tin (965 mg, 2.66 mmol) and Pd(PPh3)2Cl2 (150 mg 0.22 mmol) under N2. The mixture was stirred at 95° C. for 3 h, evaporated, diluted with 1,4-dioxane and 2N HCl, stirred rapidly at 25° C. for 1 h and then extracted with EA. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and purified by CC to afford compound P49a (310 mg, 55%).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([Br:12])[CH:3]=1.C([Sn](CCCC)(CCCC)[C:18]([O:20]CC)=[CH2:19])CCC>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:12][C:4]1[CH:3]=[C:2]([C:18](=[O:20])[CH3:19])[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=1 |^1:40,59|

Inputs

Step One
Name
Quantity
664 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C(C)(C)C)Br
Name
Quantity
965 mg
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 95° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with 1,4-dioxane and 2N HCl
STIRRING
Type
STIRRING
Details
stirred rapidly at 25° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC
CUSTOM
Type
CUSTOM
Details
to afford compound P49a (310 mg, 55%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(C=C(C1)C(C)(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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